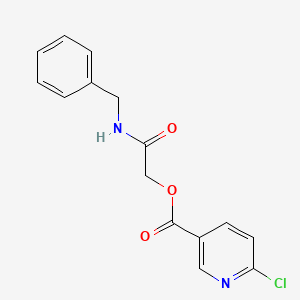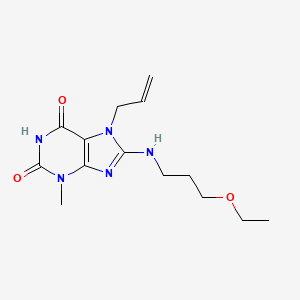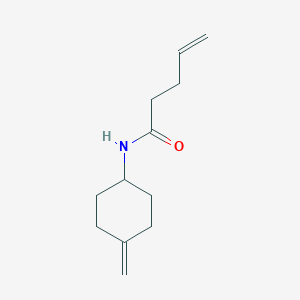![molecular formula C20H23N3O2 B2508410 3-{[1-(1-フェニルシクロプロパンカルボニル)ピペリジン-4-イル]メチル}-3,4-ジヒドロピリミジン-4-オン CAS No. 2198721-42-3](/img/structure/B2508410.png)
3-{[1-(1-フェニルシクロプロパンカルボニル)ピペリジン-4-イル]メチル}-3,4-ジヒドロピリミジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-{[1-(1-Phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one" is a heterocyclic molecule that appears to be a derivative of dihydropyrimidinone with a piperidine moiety and a phenylcyclopropane substituent. This structure suggests potential pharmacological activity, as both dihydropyrimidinones and piperidine derivatives are known for their presence in various bioactive compounds.
Synthesis Analysis
The synthesis of related dihydropyrimidinone derivatives has been reported using a one-pot Biginelli reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The Biginelli reaction is a convenient method for constructing the dihydropyrimidinone core. Additionally, the incorporation of a phenyl moiety at specific positions on the dihydropyrimidinone ring has been achieved using a microwave-assisted Biginelli-like reaction catalyzed by TMSCl and Co(OAc)2.4H2O . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction, demonstrating the conformation of the piperidine ring and the orientation of substituents . For instance, a piperidin-4-one derivative was found to adopt a slightly distorted chair conformation with equatorial orientation of all substituents except for an axially located chlorine . Such structural analyses are crucial for understanding the conformational preferences of the compound and predicting its interaction with biological targets.
Chemical Reactions Analysis
The reactivity of dihydropyrimidinone derivatives can be influenced by the substituents on the piperidine ring and the dihydropyrimidinone core. For example, the presence of a piperazine or morpholine moiety has been shown to yield good results in the synthesis of dihydropyrimidinone derivatives . Moreover, the introduction of a pyridine moiety has been explored for the synthesis of piperidine-4-carboxamide derivatives, which exhibited significant biological activities . These studies suggest that the compound may also participate in various chemical reactions, potentially leading to bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like dihydropyrimidinones are influenced by their molecular structure. For instance, the presence of electron-donating or withdrawing groups can affect the compound's electronic properties and reactivity . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, can impact the compound's stability and solubility . Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the electronic transitions, molecular orbitals, and potential non-linear optical properties of these compounds .
科学的研究の応用
ピペリジン誘導体
私たちの化合物は、様々な用途を持つピペリジン部分を含んでいます。注目すべき例を以下に示します。
- ピペリジン誘導体: これらの化合物は生物活性を示し、創薬に使用されています。神経伝達物質モジュレーター、抗精神病薬、鎮痛剤として作用します。 研究者らは、様々な疾患の治療における可能性を探っています .
テトラヒドロピリジン形成
酸性環境で脱水すると、私たちの化合物は1,4,5,6-テトラヒドロピリジンを形成します。このプロセスには、以前は知られていなかった3,4,5,6-テトラヒドロピリジンの異性体が関与しています。 テトラヒドロピリジンは、医薬品化学と天然物の合成の両方で用途が見られます .
Safety and Hazards
The product is not intended for human or veterinary use. It is for research use only.
将来の方向性
Piperidines play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria may yield important antimalarial leads .
特性
IUPAC Name |
3-[[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-18-6-11-21-15-23(18)14-16-7-12-22(13-8-16)19(25)20(9-10-20)17-4-2-1-3-5-17/h1-6,11,15-16H,7-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFJITDOFYAWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C(=O)C3(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

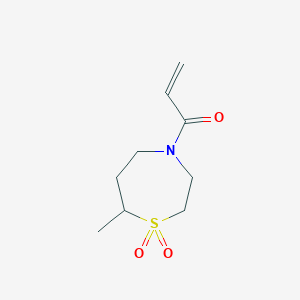
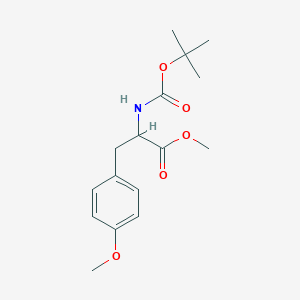
![2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508330.png)
![2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2508333.png)
![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2508336.png)

![3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2508340.png)
![3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2508342.png)
